molecular formula C8H7FO3S B1214300 3-Acetylbenzenesulfonyl fluoride CAS No. 709-60-4

3-Acetylbenzenesulfonyl fluoride

Cat. No. B1214300
CAS RN: 709-60-4
M. Wt: 202.2 g/mol
InChI Key: NEVFJPDNDDMQGD-UHFFFAOYSA-N
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Description

3-Acetylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H7FO3S and a molecular weight of 202.203 . It is used for research and development purposes .


Synthesis Analysis

Sulfonyl fluorides, including 3-Acetylbenzenesulfonyl fluoride, can be synthesized through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient method for producing sulfonyl fluorides . Another method involves a one-pot procedure using trichloroacetonitrile and PPh3 for deoxychlorination .


Molecular Structure Analysis

The molecular structure of 3-Acetylbenzenesulfonyl fluoride is represented by the formula C8H7FO3S . More detailed structural information may be available in specialized chemical databases or literature.


Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Acetylbenzenesulfonyl fluoride, have been found to efficiently fluorinate diverse classes of alcohols . They are also used as electrophilic warheads by both medicinal chemists and chemical biologists .

Scientific Research Applications

Fluorescent Probes

3-Acetylbenzenesulfonyl fluoride can be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them ideal for detection in various fields such as biomedical research, environmental monitoring, and food safety . The balance of reactivity and stability of sulfonyl fluorides makes them attractive for these applications .

Medicinal Chemistry

In medicinal chemistry, 3-Acetylbenzenesulfonyl fluoride is used as an electrophilic warhead . The compound’s balance of reactivity and stability is particularly attractive for these applications .

Chemical Biology

Similar to its use in medicinal chemistry, 3-Acetylbenzenesulfonyl fluoride is also used as an electrophilic warhead in chemical biology . Its resistance to hydrolysis under physiological conditions provides opportunities for synthetic chemists .

Synthetic Chemistry

3-Acetylbenzenesulfonyl fluoride has found applications in synthetic chemistry . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Transition-Metal-Catalysed Processes

The development of transition-metal-catalysed processes based on palladium, copper, and nickel has led to the use of 3-Acetylbenzenesulfonyl fluoride . This compound is also used in the manipulation of molecules that already contain a sulfonyl fluoride group .

Activation Methods

New activation methods have been developed by coaxing 3-Acetylbenzenesulfonyl fluoride to engage with nucleophiles under suitable reaction conditions .

Safety and Hazards

Safety data sheets suggest that exposure to 3-Acetylbenzenesulfonyl fluoride should be avoided. If inhaled or ingested, medical attention should be sought immediately. The compound should be handled with personal protective equipment, including chemical impermeable gloves .

Future Directions

Sulfonyl fluorides, including 3-Acetylbenzenesulfonyl fluoride, have emerged as important functional groups with diverse applications. They are used as electrophilic warheads by both medicinal chemists and chemical biologists. The balance of reactivity and stability that is attractive for these applications has provided opportunities for synthetic chemists . Future research may focus on further exploring these opportunities and developing new synthetic methods .

properties

IUPAC Name

3-acetylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFJPDNDDMQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221129
Record name Acetylbenzenesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbenzenesulfonyl fluoride

CAS RN

709-60-4
Record name 3-Acetylbenzenesulfonyl fluoride
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Record name Acetylbenzenesulfonyl fluoride
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Record name m-(Fluorosulfonyl)acetophenone
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Record name Acetylbenzenesulfonyl fluoride
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Record name 3-acetylbenzenesulphonyl fluoride
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Record name 3-Acetylbenzenesulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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